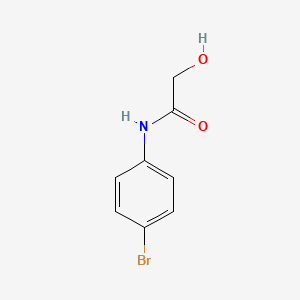

N-(4-bromophenyl)-2-hydroxyacetamide

Description

N-(4-Bromophenyl)-2-hydroxyacetamide is a substituted acetamide featuring a 4-bromophenyl group attached to the nitrogen atom and a hydroxyl group at the β-position of the acetamide backbone. This compound is synthesized via a mild, eco-friendly one-pot method from 2-chloro-N-(4-bromophenyl)acetamide, achieving an 84% yield . Key physicochemical properties include a melting point of 170–172°C and spectral data consistent with its structure:

- ¹H NMR (CDCl₃): δ 8.25 (s, 1H, NH), 7.41–7.51 (m, 4H, aromatic H), 4.25 (s, 2H, CH₂OH)

- ¹³C NMR (DMSO-d₆): δ 171.66 (C=O), 138.44–115.55 (aromatic carbons), 62.45 (CH₂OH)

- HRMS: [M+H]⁺ calculated 229.9738, found 229.9831 .

The 4-bromo substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and halogen-based non-covalent interactions .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIDHMUDARKWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317002 | |

| Record name | N-(4-bromophenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21919-10-8 | |

| Record name | N-(4-Bromophenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 309998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-bromophenyl)-2-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with glyoxylic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:

- Dissolve 4-bromoaniline in a suitable solvent such as ethanol.

- Add glyoxylic acid to the solution and stir the mixture at room temperature.

- Adjust the pH to acidic conditions using hydrochloric acid.

- Allow the reaction to proceed for several hours, then isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-bromophenylacetic acid.

Reduction: Formation of 4-aminophenyl-2-hydroxyacetamide.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-hydroxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares N-(4-bromophenyl)-2-hydroxyacetamide with related 2-hydroxy-N-arylacetamides:

Key Observations :

- Electron-withdrawing groups (Br, Cl) correlate with higher melting points (e.g., 170–172°C for Br vs. 72–74°C for 3,5-Cl), likely due to stronger intermolecular halogen bonding and dipole interactions .

- Electron-donating groups (OCH₃, CH₃) reduce melting points (e.g., 102–104°C for OCH₃), as these groups diminish polar interactions .

Structural and Spectroscopic Differences

Bond length variations in the acetamide backbone and bromophenyl region distinguish this compound from analogs:

- C1–C2 bond : 1.501 Å (title compound) vs. 1.53 Å in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide .

- N1–C3 bond : 1.401 Å (title compound) vs. 1.44 Å in chloro-fluorophenyl analogs .

These subtle differences influence conformational flexibility and intermolecular interactions.

Biological Activity

N-(4-bromophenyl)-2-hydroxyacetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromophenyl group and a hydroxyacetamide moiety. The compound can be synthesized through various methods, commonly involving the reaction of 4-bromoaniline with glyoxylic acid. The general reaction pathway includes:

- Starting Materials : 4-bromoaniline and glyoxylic acid.

- Reaction Conditions : Typically conducted under acidic or neutral conditions to facilitate the formation of the hydroxyacetamide group.

- Yield : The synthesis generally yields moderate to high purity products, suitable for biological testing.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial and fungal strains. Research indicates that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

- Tested Strains : Commonly tested microorganisms include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal).

- Mechanism : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall biosynthesis or inhibit essential enzymes involved in cellular metabolism.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF-7. Studies have shown that the compound can induce cytotoxic effects, leading to apoptosis in cancer cells.

- Assays Used : Sulforhodamine B (SRB) assay is often employed to evaluate cell viability post-treatment with the compound.

- Findings : Compounds with similar structures have demonstrated varying degrees of cytotoxicity, suggesting that modifications in substituents can significantly influence anticancer activity.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Molecular Interaction : Binding studies suggest that this compound interacts with target proteins or nucleic acids, disrupting normal cellular functions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

- Substituent Effects : The presence of halogenated groups on the phenyl ring enhances lipophilicity and cellular uptake, thereby improving antimicrobial potency.

- Comparative Analysis : Compared to similar compounds, such as N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide, variations in substituents significantly affect both antimicrobial and anticancer activities.

Data Summary

| Biological Activity | Effectiveness | Tested Microorganisms/Cell Lines |

|---|---|---|

| Antimicrobial | Significant inhibition | S. aureus, E. coli, C. albicans |

| Anticancer | Induces cytotoxicity | MCF-7 breast cancer cells |

| Mechanism | Enzyme inhibition and molecular interaction | Various targets |

Case Studies

- Antimicrobial Study : A recent study evaluated this compound against various pathogens using standard microbiological methods. Results indicated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) value compared to control agents .

- Anticancer Evaluation : In vitro assays conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Molecular docking studies further supported its potential as an anticancer agent by showing favorable binding interactions with target proteins involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.